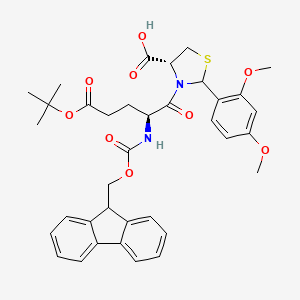
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH” is a modified amino acid derivative used in peptide synthesis. It contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glutamic acid residue with a tert-butyl ester (OtBu) protecting group, and a cysteine residue with a Psi(Dmp,H)pro protecting group. This compound is primarily used in solid-phase peptide synthesis due to its stability and ease of removal of the protecting groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH” involves several steps:
Fmoc Protection: The fluorenylmethyloxycarbonyl group is introduced to protect the amino group of the glutamic acid.
OtBu Protection: The carboxyl group of the glutamic acid is protected using tert-butyl ester.
Psi(Dmp,H)pro Protection: The cysteine residue is protected with the Psi(Dmp,H)pro group.
The synthesis is typically carried out using solid-phase peptide synthesis techniques, where the peptide chain is constructed on an insoluble resin. The reaction conditions involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, the production of “this compound” follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Análisis De Reacciones Químicas
Types of Reactions
-
Deprotection Reactions: : The Fmoc, OtBu, and Psi(Dmp,H)pro protecting groups can be removed under specific conditions:
Fmoc Deprotection: Typically achieved using piperidine in dimethylformamide (DMF).
OtBu Deprotection: Achieved using trifluoroacetic acid (TFA).
Psi(Dmp,H)pro Deprotection: Requires specific conditions depending on the protecting group used.
-
Coupling Reactions: : The compound can undergo coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and N,N’-diisopropylethylamine (DIPEA).
Deprotection Reagents: Piperidine, trifluoroacetic acid (TFA).
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids or peptides coupled with “Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH”.
Aplicaciones Científicas De Investigación
“Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH” has several applications in scientific research:
Peptide Synthesis: Used in the synthesis of complex peptides and proteins for research purposes.
Drug Development: Utilized in the development of peptide-based drugs.
Biomaterials: Employed in the creation of bio-inspired materials due to its self-assembly properties.
Catalysis: Used in catalytic processes involving peptides.
Mecanismo De Acción
The mechanism of action of “Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH” involves the formation of peptide bonds through nucleophilic attack by the amino group on the carbonyl carbon of the carboxyl group. The protecting groups ensure that the reactive sites are protected during the synthesis process and can be selectively removed under specific conditions .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Glu(OtBu)-OH: Similar compound without the cysteine residue.
Fmoc-Cys(Psi(Dmp,H)pro)-OH: Similar compound without the glutamic acid residue.
Uniqueness
“Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH” is unique due to the presence of both glutamic acid and cysteine residues with specific protecting groups, making it versatile for various peptide synthesis applications.
Propiedades
IUPAC Name |
(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2O9S/c1-36(2,3)47-31(39)17-16-28(37-35(43)46-19-27-24-12-8-6-10-22(24)23-11-7-9-13-25(23)27)32(40)38-29(34(41)42)20-48-33(38)26-15-14-21(44-4)18-30(26)45-5/h6-15,18,27-29,33H,16-17,19-20H2,1-5H3,(H,37,43)(H,41,42)/t28-,29-,33?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMQKBJHHOLTLN-QXSWOPKKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N1C(CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N1[C@@H](CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













